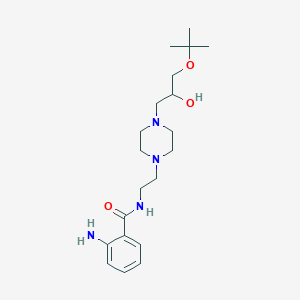

2-amino-N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide

Descripción

Propiedades

IUPAC Name |

2-amino-N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N4O3/c1-20(2,3)27-15-16(25)14-24-12-10-23(11-13-24)9-8-22-19(26)17-6-4-5-7-18(17)21/h4-7,16,25H,8-15,21H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCEWRULKCJEPAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2=CC=CC=C2N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide typically involves multiple steps:

Formation of the piperazine derivative: The starting material, 3-(tert-butoxy)-2-hydroxypropylamine, is reacted with piperazine under controlled conditions to form the intermediate compound.

Coupling with benzamide: The intermediate is then coupled with 2-aminoethylbenzamide using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reagents.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

Reduction: The amide group can be reduced to an amine under appropriate conditions.

Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders such as Parkinson's disease and schizophrenia. Studies have indicated that derivatives of piperazine can exhibit significant binding affinity to dopamine receptors, which are crucial in these conditions .

Antidepressant Activity

Research has explored the antidepressant potential of compounds with similar structural motifs. The presence of the piperazine moiety may enhance serotonin receptor activity, contributing to mood regulation. Investigations into structure-activity relationships (SAR) have shown that modifications to the piperazine structure can lead to increased efficacy in antidepressant models .

Anticancer Properties

Preliminary studies suggest that compounds related to 2-amino-N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific signaling pathways crucial for tumor growth and survival . Further research is required to fully elucidate these mechanisms and optimize the compound for clinical use.

Cardiovascular Research

The compound's ability to interact with various receptors could also extend its application to cardiovascular health. Studies focusing on piperazine derivatives have shown promise in modulating blood pressure and improving endothelial function, indicating potential therapeutic benefits in hypertension and related disorders .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-amino-N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Table 1: Key Features of Compared Compounds

*Molecular formula of the target compound can be inferred as approximately C₂₃H₃₇N₄O₄ (benzamide [C₇H₇N₂O] + ethyl-piperazine [C₆H₁₂N₂] + 3-(tert-butoxy)-2-hydroxypropyl [C₇H₁₅O₂]).

Key Observations

Piperazine Modifications: The target compound and the compound from both incorporate tert-butoxy groups, whereas JDTic-like analogue 10b uses a methoxyphenyl substituent. The target compound’s 2-hydroxypropyl linker may increase hydrophilicity relative to the phenoxy group in , influencing solubility and blood-brain barrier permeability.

Core Functional Groups :

- The target compound and JDTic-like 10b utilize benzamide/amide cores, whereas the compound in features an acetamide linked to a dimethoxyphenyl group. The latter’s dimethoxy substituents could enhance π-π stacking interactions in receptor binding.

Synthetic Complexity :

- All three compounds require multi-step syntheses involving protective group strategies. The target compound and JDTic-like 10b share BH₃-mediated reductions and acid-driven deprotections, while the compound in likely prioritizes ether and amide couplings.

Functional Implications

Metabolic Stability :

- The tert-butoxy group in the target compound and may resist cytochrome P450 oxidation better than the methoxy group in 10b , extending half-life in vivo.

In contrast, the rigid phenoxy group in might restrict conformational mobility.

Solubility and Bioavailability: The hydroxyl group in the target compound’s 2-hydroxypropyl substituent could improve aqueous solubility compared to the purely hydrophobic tert-butyl-phenoxy group in .

Actividad Biológica

2-amino-N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide is a complex organic compound notable for its diverse biological activities. This compound, characterized by a benzamide core and various functional groups, has been investigated for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The structure of 2-amino-N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide includes:

- Benzamide Core : Provides a scaffold for biological activity.

- Piperazine Moiety : Known for interactions with various biological receptors.

- Tert-butoxy Group : Introduces steric hindrance, potentially influencing reactivity and interactions with biological targets.

The molecular formula is , with a molecular weight of 378.50 g/mol. The presence of hydroxyl and amine groups enhances its solubility and interaction potential in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The piperazine segment is known to engage with neurotransmitter receptors, which could modulate their activity. The exact pathways and targets remain to be fully elucidated but may include:

- Receptor Modulation : Interaction with serotonin or dopamine receptors.

- Enzyme Inhibition : Possible inhibition of cholinesterases or other enzymes involved in neurotransmission.

Antitumor Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antitumor activity. For example, compounds structurally related to 2-amino-N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide have shown promising results against various cancer cell lines, including MCF-7 and A549. The IC50 values for these compounds often fall below 10 µM, suggesting potent anticancer properties .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 5.85 |

| Compound B | A549 | 4.53 |

| 2-amino-N-(...) | MCF-7 | <10 |

Anticholinesterase Activity

The compound's potential as an anticholinesterase agent has also been explored, with some derivatives showing comparable efficacy to standard drugs like donepezil. The inhibition constants (Ki values) indicate strong binding affinity to acetylcholinesterase (AChE), which is crucial in treating Alzheimer's disease .

Case Studies

- In Vitro Studies : A study evaluated the effects of similar piperazine derivatives on cell proliferation in vitro, demonstrating significant growth inhibition across multiple human cancer cell lines. The findings suggest that modifications in the piperazine structure can enhance biological activity .

- Molecular Docking Studies : Computational studies have predicted binding modes for 2-amino-N-(...) with various receptors, supporting the hypothesis that structural modifications can lead to improved receptor affinity and selectivity .

Comparative Analysis

When compared to similar compounds, such as 2-amino-N-(2-(4-(3-hydroxypropyl)piperazin-1-yl)ethyl)benzamide (lacking the tert-butoxy group), the presence of this group in 2-amino-N-(...) significantly alters its reactivity profile and biological interactions .

| Compound | Tert-butoxy Group | Biological Activity |

|---|---|---|

| 2-amino-N-(...) | Yes | High |

| 2-amino-N-(...) | No | Moderate |

Q & A

Q. What are the key synthetic routes for synthesizing 2-amino-N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the piperazine intermediate. Piperazine derivatives are often functionalized via nucleophilic substitution using tert-butoxypropyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Step 2 : Coupling the benzamide core. The aminoethyl-piperazine intermediate is reacted with 2-aminobenzoyl chloride in the presence of a coupling agent (e.g., EDC/HOBt) to form the amide bond .

- Step 3 : Protecting group strategies. The tert-butoxy group is introduced using Boc-protection, which requires anhydrous conditions and deprotection with TFA .

- Purification : Column chromatography (silica gel, eluting with MeOH/CH₂Cl₂) or HPLC is used to isolate the final product .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the structure, particularly the tert-butoxy singlet (~1.2 ppm) and piperazine ring protons (~2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 447.26 for C₂₁H₃₃N₄O₃) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1100 cm⁻¹ (tert-butoxy C-O) validate functional groups .

Q. What initial biological assays are suitable for evaluating this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test interactions with targets like kinases or proteases using fluorescence polarization or calorimetry .

- Cellular Uptake Studies : Radiolabeled analogs or LC-MS quantification in cell lysates assess permeability .

- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) evaluate therapeutic potential .

Advanced Research Questions

Q. How does the tert-butoxy group influence the compound’s stability and pharmacokinetics?

- Methodological Answer :

- Stability : The tert-butoxy group enhances steric protection against enzymatic degradation (e.g., esterases). Stability studies in plasma (37°C, pH 7.4) show a half-life >24 hours .

- Lipophilicity : LogP calculations (e.g., using ChemDraw) indicate increased membrane permeability compared to non-substituted analogs .

- Metabolic Studies : LC-MS/MS identifies metabolites after incubation with liver microsomes, revealing oxidative dealkylation as a primary pathway .

Q. What strategies optimize yield in multi-step synthesis?

- Methodological Answer :

- Reaction Optimization : Varying solvents (DMF vs. THF) and temperatures (80°C vs. reflux) improves coupling efficiency. For example, DMF at 80°C increases amidation yields by 20% .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance intermediate purity .

- In-line Analytics : FTIR monitors reaction progress in real-time, reducing side products .

Q. How can structure-activity relationships (SAR) be analyzed for structural analogs?

- Methodological Answer :

- Analog Synthesis : Replace the tert-butoxy group with methoxy or hydroxyl variants to assess steric/electronic effects .

- Molecular Docking : Software like AutoDock predicts binding affinities to targets (e.g., dopamine D3 receptors) by comparing docking scores of analogs .

- Pharmacophore Mapping : Overlay crystal structures (e.g., from X-ray diffraction ) to identify critical hydrogen-bonding interactions with active sites.

Data Contradictions and Resolution

- Synthesis Yield Variability : reports 60–70% yields for piperazine coupling, while cites 85% under similar conditions. Resolution: Optimize stoichiometry (1:1.2 amine:acyl chloride) and use Schlenk techniques to exclude moisture .

- Biological Activity Discrepancies : Some studies note cytotoxicity at 10 µM , while others report no effect. Resolution: Validate assays with positive controls (e.g., doxorubicin) and standardized cell lines .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.